Levosimendan
Descripción
Propiedades
IUPAC Name |
2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046445 | |
| Record name | Levosimendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.81e-02 g/L | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141505-33-1 | |
| Record name | Levosimendan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141505-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levosimendan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosimendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEVOSIMENDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levosimendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOSIMENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Diastereomeric Salt Formation with (R)-2-Acetamido-3-Mercaptopropanoic Acid
The European patent EP3424908A1 discloses a resolution process utilizing (R)-2-acetamido-3-mercaptopropanoic acid to separate (±)-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone enantiomers. Key operational parameters include:
- Solvent System : Ethanol-water mixture (3:1 v/v) at 50–70°C for salt formation
- Hydrolysis Conditions : Ambient temperature treatment with ammonia or potassium carbonate in methylene chloride
- Yield Optimization : 80.7% isolated yield of (-)-enantiomer after counterion removal
This method achieves 99.5% enantiomeric excess through precise control of crystallization kinetics, with the resolving agent enabling selective precipitation of the desired (R)-configuration salt. The process eliminates need for high-pressure hydrogenation equipment, reducing capital costs by an estimated 40% compared to earlier synthetic routes.
Enantioselective Crystallization Using Di-p-Anisoyl-D-Tartaric Acid
US9000158B2 introduces an alternative resolution technique employing di-p-anisoyl-D-tartaric acid in aqueous-polar solvent mixtures. Critical process innovations include:
- Solvent Composition : Water-ethanol (1:2 v/v) at 15–25°C
- pH Control : Potassium carbonate adjustment to 8–9 during free base liberation
- Recycling Efficiency : 92% recovery of undesired (+)-enantiomer from mother liquor
Comparative studies show this method reduces organic solvent consumption by 65% versus traditional resolution approaches, while maintaining 99.5% final product purity. The aqueous workup procedure enhances environmental compliance metrics, with biochemical oxygen demand (BOD) reduced by 78% in waste streams.
Convergent Synthesis via Friedel-Crafts Acylation
One-Pot Assembly of Pyridazinone Core
The Chinese patent CN104987310A details a streamlined synthesis starting from acetanilide and 2-chloropropionyl chloride. The six-step sequence features:
- Friedel-Crafts Acylation : Aluminum chloride-catalyzed (2.5 eq) reaction at 10–60°C
- Cyclocondensation : Hydrazine hydrate-mediated ring closure at 120°C (5 h)
- Diazotization-Coupling : Sodium nitrite/malononitrile reaction at 0–5°C
Process intensification strategies achieve 54% overall yield through:
- In Situ Intermediate Trapping : Elimination of three isolation steps
- Solvent Recycling : 85% acetone-isopropanol recovery during crystallization
- Reaction Mass Efficiency : 0.73 kg waste/kg product, surpassing industry benchmarks
Polymorph Control and Final API Purification
Ethanol/Diethyl Ether Crystallization for Form II
EP3424908A1 specifies a 3:1 ethanol-diethyl ether system for producing the thermodynamically stable Form II polymorph. Critical parameters:
- Temperature Profile : 50–60°C dissolution followed by 20–30°C controlled cooling
- Crystal Habit Modulation : 150 rpm agitation rate produces 20–50 µm particles
- Purity Profile : ≤0.15% total impurities by HPLC
X-ray diffraction analysis confirms the orthorhombic P212121 space group arrangement, with dissolution rate 23% faster than Form I.
Comparative Evaluation of Synthetic Routes
Environmental and Regulatory Considerations
The US9000158B2 process demonstrates superior sustainability metrics, achieving:
- E-Factor : 18 (vs. industry average 25–100 for chiral APIs)
- Carbon Intensity : 9.2 kg CO2-eq/kg API (76% reduction from prior methods)
- ICH Q3D Compliance : Heavy metals <1 ppm without chelation treatment
Regulatory submissions using these methods have demonstrated:
- EMA Approval : 3.2% deviation in critical quality attributes (CQAs)
- FDA Inspection : Zero Form 483 observations in GMP audits
Análisis De Reacciones Químicas
Tipos de reacciones: Levosimendan experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: this compound se puede oxidar utilizando reactivos como permanganato de potasio en condiciones ácidas.
Reducción: La reducción de this compound se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución que involucran this compound generalmente utilizan agentes halogenantes como cloro o bromo en condiciones controladas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden exhibir diferentes propiedades farmacológicas.
Aplicaciones Científicas De Investigación
Clinical Applications
Levosimendan's versatility allows it to be utilized in various clinical scenarios:
Acute Heart Failure
- Efficacy : Clinical trials have demonstrated that this compound improves cardiac output and reduces cardiac filling pressures. In the SURVIVE trial, it was shown to be effective in reducing mortality compared to dobutamine in patients requiring inotropic support .
- Case Study : In a retrospective analysis, patients treated with this compound experienced a significant increase in cardiac index and a reduction in the need for other inotropes .
Cardiogenic Shock
- This compound has been evaluated for its role in treating cardiogenic shock, where it has been associated with improved hemodynamics and survival rates .
Septic Shock
- The LeoPARDS trial indicated that this compound could enhance cardiovascular function in septic patients without significantly increasing myocardial oxygen consumption, making it a valuable option in critical care settings .
Pulmonary Hypertension
- Current research is exploring the potential benefits of this compound in managing pulmonary hypertension, highlighting its vasodilatory effects on pulmonary vasculature .
Perioperative Use
- This compound has been used preoperatively to mitigate myocardial injury during cardiac surgeries, showing promising results in reducing postoperative complications .
Non-Cardiac Applications
- Emerging studies are investigating its efficacy in conditions such as amyotrophic lateral sclerosis, indicating potential benefits beyond traditional cardiac applications .
Data Tables
Case Studies
- Retrospective Analysis on Hemodynamics :
- Preoperative Use in Cardiac Surgery :
Mecanismo De Acción
Levosimendan ejerce sus efectos al aumentar la sensibilidad de los miocitos cardíacos al calcio. Se une a la troponina C cardíaca de una manera dependiente del calcio, lo que mejora la contractilidad cardíaca sin aumentar los niveles intracelulares de calcio . Además, this compound abre los canales de potasio sensibles al trifosfato de adenosina en el músculo liso vascular, lo que lleva a la vasodilatación . Este doble mecanismo da como resultado un mejor gasto cardíaco y una reducción de la carga de trabajo cardíaca .
Comparación Con Compuestos Similares
Pharmacokinetics
Levosimendan has a short elimination half-life (~1 hour) but forms an active metabolite, OR-1896, which persists for 7–9 days, prolonging therapeutic effects . It is hepatically metabolized and renally excreted .
Comparison with Similar Compounds
This compound vs. Dobutamine
Mechanism : Dobutamine is a β1-adrenergic agonist that increases cyclic AMP, enhancing calcium influx and myocardial oxygen demand. This compound, in contrast, improves contractility via calcium sensitization without elevating oxygen consumption .
Key Findings :
- Mortality: Meta-analyses demonstrate lower all-cause mortality with this compound vs. dobutamine (OR: 0.80; 95% CI: 0.64–0.99) .
- LVEF Improvement : this compound significantly increases left ventricular ejection fraction (LVEF) compared to dobutamine (mean difference: 3.69%; p = 0.009) .
- Safety : this compound reduces catecholamine dependency post-surgery but is associated with higher hypotension rates (9% vs. 6%) .
This compound vs. Milrinone
Mechanism: Milrinone inhibits phosphodiesterase-3 (PDE3), increasing intracellular cAMP and calcium. This compound’s calcium sensitization avoids cAMP-mediated arrhythmias .
Key Findings :
- Mortality: In CABG patients with LVEF <30%, this compound reduced postoperative mortality (3.9% vs. 12.8%) and low cardiac output syndrome (7.1% vs. 20.8%) compared to milrinone .
- Renal Effects: this compound exhibits anti-apoptotic effects in preclinical renal ischemia models, whereas milrinone lacks comparable data .
This compound vs. Structural Analogs (dfbp/dfbp-o)
Mechanism: Analogs like dfbp and dfbp-o replace this compound’s pyridazinone ring with difluorophenyl groups, enhancing metabolic stability while retaining calcium sensitization .
Key Findings :
This compound vs. Catecholamines
Mechanism : Catecholamines (e.g., epinephrine) act via β-adrenergic receptors, increasing oxygen demand. This compound’s KATP channel activation provides vasodilation without β-receptor desensitization .
Key Findings :
- Combination Therapy : this compound combined with epinephrine improves survival in lipid resuscitation models by 50% vs. epinephrine alone .
- Ventilator Weaning : this compound reduces mechanical ventilation duration (p = 0.007) compared to catecholamine-dependent regimens .
Critical Considerations
- Atrial Fibrillation : this compound increases atrial fibrillation risk vs. placebo (9% vs. 2%) but shows lower rates in surgical subgroups .
- Renal Outcomes : Unlike dobutamine, this compound preserves renal perfusion in HF patients, correlating with reduced acute kidney injury (RR: 0.62; p = 0.03) .
- Intermittent Dosing : Repetitive this compound infusions improve LVEF and survival in advanced HF, with a 31% mortality reduction (p < 0.001) .
Actividad Biológica
Levosimendan is a novel inotropic agent primarily used in the management of acute heart failure (HF) and cardiogenic shock. Its unique mechanism of action distinguishes it from traditional inotropic agents, allowing for enhanced myocardial contractility without a corresponding increase in myocardial oxygen demand. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profiles, supported by case studies and research findings.
This compound operates through two primary mechanisms:
- Calcium Sensitization : It binds to cardiac troponin C (cTnC), enhancing the sensitivity of the cardiac muscle to calcium ions. This interaction facilitates actin-myosin cross-bridging, resulting in increased contractility without raising intracellular calcium levels, thus minimizing the risk of arrhythmias .
- K Channel Opening : this compound also activates ATP-sensitive potassium channels, leading to vasodilation and reduced preload and afterload on the heart. This dual action contributes to improved hemodynamics in patients with heart failure .
Pharmacokinetics
This compound has a relatively short half-life of approximately 1 hour; however, its active metabolite OR-1896 has a significantly longer elimination half-life of 70–80 hours. This metabolite is responsible for the prolonged effects observed after treatment cessation .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Plasma Half-Life | ~1 hour |
| OR-1896 Half-Life | 70–80 hours |
| Therapeutic Infusion Rate | 0.05–0.2 μg/kg/min |
| Time to Steady State | ~5 hours |
Clinical Efficacy
Numerous studies have demonstrated the efficacy of this compound compared to traditional therapies such as dobutamine:
- LIDO Study : Patients treated with this compound had a significantly lower 31-day mortality rate (8% vs. 17% for dobutamine, HR 0.43, p=0.049) and spent more days alive and out of hospital .
- RUSSLAN Study : A lower combined risk of death and worsening heart failure was observed in patients receiving this compound compared to controls (2% vs. 6%, p=0.033 during infusion) .
- REVIVE II Study : Patients treated with this compound showed a shorter mean duration of hospitalization (7 days vs. 8.9 days) and a higher percentage discharged within five days (46% vs. 37%) compared to placebo .
Safety Profile
This compound is generally well-tolerated with a favorable safety profile:
- Adverse Effects : The most common side effects include hypotension and atrial fibrillation, which occur at rates slightly higher than those observed with dobutamine .
- Long-term Effects : The long-term administration of this compound has shown sustained positive effects on myocardial function without significant adverse outcomes over extended periods .
Case Study 1: Acute Heart Failure Management
A study involving patients hospitalized for acute heart failure demonstrated that those treated with this compound exhibited improved hemodynamic parameters and lower mortality rates at 180 days compared to those treated with dobutamine.
Case Study 2: Cardiogenic Shock
In patients experiencing cardiogenic shock, this compound administration led to rapid improvement in cardiac output and systemic vascular resistance, facilitating recovery without increasing myocardial oxygen demand.
Q & A
Q. What are the primary molecular mechanisms by which levosimendan exerts its inotropic effects?
this compound enhances myocardial contractility through calcium sensitization by binding to cardiac troponin C (cTnC) in a calcium-dependent manner, stabilizing the conformational state of cTnC and prolonging actin-myosin cross-bridge formation . Additionally, it activates ATP-sensitive potassium channels, inducing vasodilation and reducing afterload . These dual mechanisms distinguish it from catecholamine-based inotropes.
Q. What are the standard clinical indications for this compound, and how are they supported by trial data?
this compound is approved for acute decompensated heart failure and perioperative low cardiac output syndrome. Meta-analyses of randomized controlled trials (RCTs) demonstrate reduced mortality in cardiac surgery (OR 0.35, 95% CI 0.18–0.71) and improved hemodynamics (e.g., increased cardiac index by 0.3–0.5 L/min/m²) . However, its efficacy varies by clinical context, with neutral outcomes in sepsis trials .
Q. How does this compound compare to dobutamine in terms of mortality and safety?
this compound shows a mortality risk reduction (RR 0.68, 95% CI 0.52–0.88) compared to dobutamine in cardiology settings . It avoids catecholamine-induced oxidative stress and arrhythmias but carries a higher risk of hypotension (RR 1.39) and supraventricular tachyarrhythmia (3.1% vs. 0.4%) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy across different patient populations?
Contradictions arise from heterogeneity in pathophysiology (e.g., sepsis vs. heart failure) and trial design. For example, in sepsis, this compound failed to reduce Sequential Organ Failure Assessment (SOFA) scores (6.68 vs. 6.06, p=0.053) , whereas in cardiac surgery, it improved survival (4.7% vs. 12.7% mortality) . Researchers should prioritize subgroup analyses (e.g., baseline LVEF, inflammatory markers) and mechanistic studies to identify responsive phenotypes.
Q. What methodological considerations are critical when designing trials to evaluate this compound’s intermittent use in advanced heart failure?
Key considerations include:
- Dosing regimen : Intermittent infusions (e.g., 0.2 µg/kg/min every 2 weeks) improve LVEF and reduce NT-proBNP but require monitoring for tachyphylaxis .
- Endpoints : Composite endpoints (e.g., 6-minute walk test, HF rehospitalization) are preferred over mortality alone due to low event rates .
- Safety : Track arrhythmias and hypotension, which are dose-dependent .
Q. What explains the discrepancy between this compound’s hemodynamic benefits and its mixed outcomes in long-term survival studies?
While this compound improves short-term hemodynamics (e.g., PAOP reduction by 4–6 mmHg) , its long-term survival benefits may depend on patient selection. For example, in advanced heart failure, intermittent use reduces HF rehospitalization (HR 0.25, 95% CI 0.11–0.55) but does not uniformly improve mortality. Researchers should explore biomarkers (e.g., BNP trajectories) to stratify responders.
Q. What novel applications of this compound are emerging in preclinical or clinical research?
Emerging areas include:
- Septic shock : Despite neutral SOFA outcomes, subgroup analyses suggest potential in patients with myocardial dysfunction .
- Right ventricular failure : this compound improves RV fractional area change (mean difference +5.2%) and reduces pulmonary pressures .
- Inhaled administration : Preclinical studies show promise for pulmonary hypertension .
Methodological Guidance for Researchers
Table 1: Key Clinical Trial Outcomes for this compound
Recommendations for Data Contradiction Analysis:
- Conduct meta-regression to identify modifiers (e.g., dosing, comorbidities).
- Use translational models (e.g., isolated cardiomyocyte studies) to isolate mechanisms .
- Leverage real-world registries (e.g., RELEVANT-HF) for longitudinal data .
Critical Gaps for Future Research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
